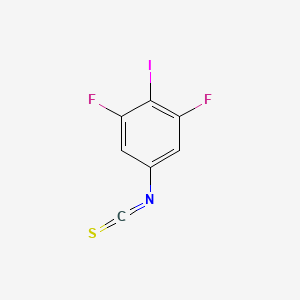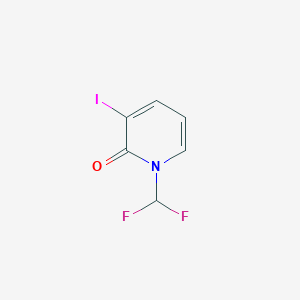
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodine substituents on the pyridine ring makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents and radical initiators under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and probes for studying biological processes.
Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine substituents. These substituents can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-3-chloropyridin-2(1H)-one
- 1-(Difluoromethyl)-3-bromopyridin-2(1H)-one
- 1-(Difluoromethyl)-3-fluoropyridin-2(1H)-one
Uniqueness
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can participate in a wide range of chemical reactions, including cross-coupling reactions. This makes it a versatile intermediate for the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C6H4F2INO |
|---|---|
Molecular Weight |
271.00 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-iodopyridin-2-one |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H |
InChI Key |
QYEZJSWOQFDSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
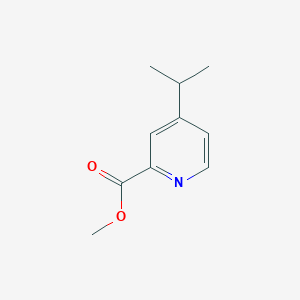
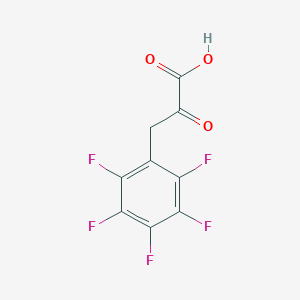
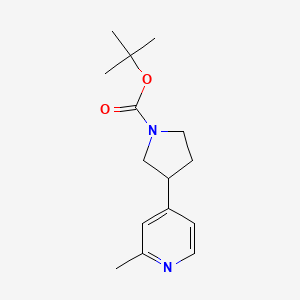
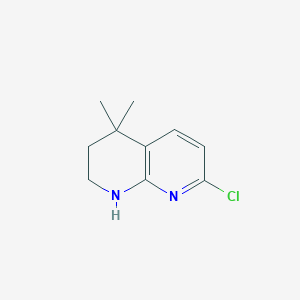

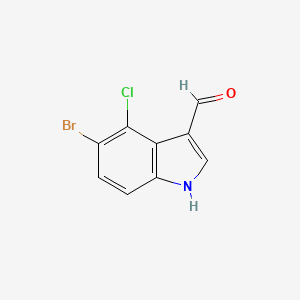
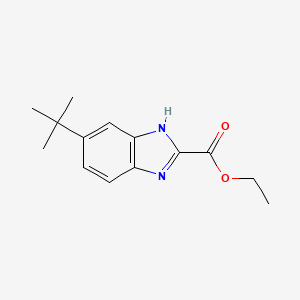
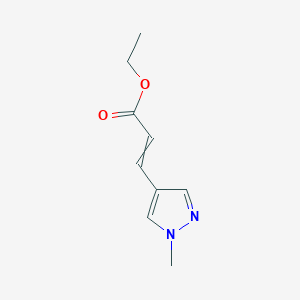
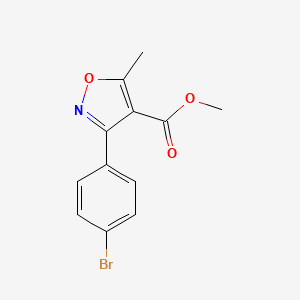
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
